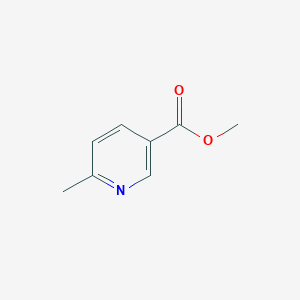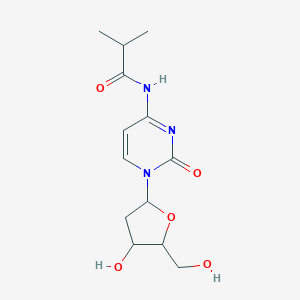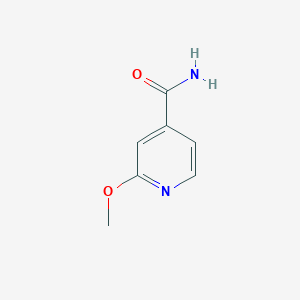
甲基6-甲基烟酸
概述
描述
Methyl 6-methylnicotinate, or M6MN, is an organic compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is used in a variety of biological and biochemical experiments, as it is known to have effects on biological systems. It is an important tool for researchers, as it can be used to study the effects of various agents on biological systems.
科学研究应用
物理治疗中的生物利用度: 它用于甲基烟酸盐测试中,以测量电渗法递送双氯芬酸在皮肤中的生物利用度。这有助于理解物理治疗中被动扩散、闭塞和电辅助递送的作用 (Lambrecht 等人,2006).
农业中的病虫害管理: 甲基异烟酸盐在蓟马管理策略中显示出前景,包括大规模诱捕、诱杀,以及作为室内外作物杀虫剂的行为协同剂。它有效地捕获了 12 种蓟马,包括病毒载体 (Teulon 等人,2011;Teulon 等人,2017).
医药化合物的合成: 它的衍生物,如甲基 2-氨基-6-甲氧基烟酸盐,在合成稠合的 2-吡啶酮中很有价值。微波诱导的甲氧基化和微流控加氢技术增强了合成过程 (Jeges 等人,2011).
皮肤病学研究: 局部施用的甲基烟酸盐会导致人皮暂时发炎,改变水分流失、微循环和水肿。这使其成为人体皮肤模型中可控的挑战者 (Monteiro Rodrigues 等人,2021).
化学和生物稳定性: 甲基烟酸盐在水溶液中表现出优异的稳定性,持续其在临床应用中的潜力,最长可达 1057 天 (Ross & Katzman,2008).
抗菌特性: 使用微波辐射合成的 2-羟基-6-甲基烟酸的新型过渡金属配合物对几种细菌表现出有希望的抗菌活性 (Verma & Bhojak,2018).
分子和激发态研究: 对其衍生物(如甲基 2-羟基-6-甲基烟酸盐)的研究提供了对其分子性质和激发态质子转移的见解,这对于开发新材料或药物至关重要 (Chou 等人,1990).
精神病学中的诊断潜力: 精神分裂症患者对甲基烟酸盐的血管舒张反应降低,表明其作为该病症诊断标志物的潜力 (Ross 等人,2004).
生物催化剂研究: 已分离出能够降解 6-甲基烟酸的细菌菌株,为生物催化中的进一步探索提供了基础 (Tinschert 等人,1997;Tinschert 等人,2000).
药物合成改进: 已经开发出 P2Y12 拮抗剂中关键中间体的合成的高效且实用的途径,提高了这些重要药物化合物的产率和纯度 (Bell 等人,2012).
安全和危害
未来方向
As of April 14, 2022, the United States Food and Drug Administration (FDA) has been authorized to regulate tobacco products containing nicotine from any source, including synthetic, requiring manufacturers to submit a premarket tobacco product application (PMTA) . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
作用机制
Target of Action
Methyl 6-methylnicotinate, also known as the methyl ester of Niacin, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
The action of Methyl 6-methylnicotinate is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
This molecule is strictly locally-acting due to its short half-life .
Pharmacokinetics
It’s known that the aerosol transfer efficiency of 6-methylnicotinate is similar to that of nicotine .
Result of Action
The result of Methyl 6-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is induced by the vasodilation of peripheral blood capillaries .
Action Environment
The action, efficacy, and stability of Methyl 6-methylnicotinate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It is soluble in chloroform, ethyl acetate, and methanol to a small extent , which could affect its action in different environments. Furthermore, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .
生化分析
Cellular Effects
It is known that Methyl 6-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is thought to involve peripheral vasodilation
Temporal Effects in Laboratory Settings
It is known that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .
属性
IUPAC Name |
methyl 6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPZXZHYDSBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282781 | |
| Record name | Methyl 6-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5470-70-2 | |
| Record name | Methyl 6-methylnicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl(pyridine-3-carboxylic acid)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-methylnicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0K0CM5PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is methyl 6-methylnicotinate a desirable starting material for the synthesis of Dimebone?
A1: Methyl 6-methylnicotinate is a particularly attractive starting point for Dimebone synthesis due to its cost-effectiveness and versatility. [] Previous synthetic routes relied on 2-methyl-5-vinylpyridine, which is more expensive. Utilizing methyl 6-methylnicotinate allows for a more economical production process while still achieving high yields of the target compound. []
Q2: Can you describe a novel synthetic approach to Dimebone using methyl 6-methylnicotinate?
A2: One approach utilizes methyl 6-methylnicotinate to synthesize a crucial ketone intermediate (ketone 2) in a multi-step process. [] This ketone then undergoes annulation with a vinamidinium species and ammonia to construct the pyridine ring found in Dimebone. This specific reaction boasts a remarkable 97% assay yield. [] Notably, the synthesis of the ketone intermediate itself is achievable through three different routes, all utilizing methyl 6-methylnicotinate and achieving over 65% overall yield. [] This flexibility in synthetic pathways underscores the value of methyl 6-methylnicotinate in producing Dimebone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)





